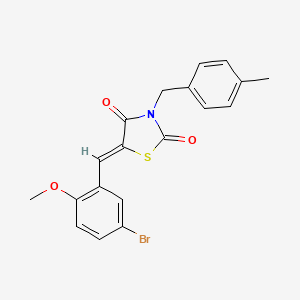

(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione

Overview

Description

Full activation of peroxisome proliferator-activated receptor γ (PPARγ), e.g., using thiazolidinediones, effectively treats insulin resistance and type 2 diabetes but also commonly promotes weight gain, hyperphagia, and edema. GQ-16 is a partial agonist for PPARγ (Ki = 160 nM) which induces adipogenesis significantly less than the full activator rosiglitazone. Like rosiglitazone, GQ-16 reverses high fat diet-mediated impairments in insulin signaling. However, GQ-16 does not induce weight gain, hyperphagia, or edema. GQ-16 does not activate PPARα, PPARβ/δ, or RXRα.1

GQ-16 is an effective inhibitor of Cdk5-mediated phosphorylation of PPARγ. GQ-16 improves glucose tolerance and insulin sensitivity in mouse models of obesity and diabetes without inducing weight gain or edema.

Scientific Research Applications

Corrosion Inhibition

Thiazolidinediones, including compounds structurally related to (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione, have been studied for their effectiveness in corrosion inhibition. These compounds have shown significant potential in enhancing the corrosion resistance of carbon steel in acidic solutions. The mechanism involves the molecules adhering to the metal surface, reducing corrosion reactions (Chaouiki et al., 2022).

Photodynamic Therapy Applications

Certain derivatives of this compound have been synthesized and characterized for their potential in photodynamic therapy, particularly in cancer treatment. These compounds, including zinc phthalocyanine derivatives, exhibit high singlet oxygen quantum yields and are promising as Type II photosensitizers (Pişkin et al., 2020).

Antimicrobial Properties

Various 5-arylidene-thiazolidine-2,4-dione derivatives, which are structurally similar to the compound , have demonstrated antimicrobial activities. These compounds have been found effective against pathogenic strains of Gram-positive and Gram-negative bacteria and also exhibit antifungal activities (Stana et al., 2014).

Anticancer Activity

Derivatives of 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds have shown significant inhibitory activities against vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential in cancer therapy (El-Adl et al., 2020).

Nematicidal Agents

Novel methylene-bis-thiazolidinone derivatives, structurally related to the compound , have been synthesized and evaluated as potential nematicidal agents. These compounds have shown promise in agricultural applications for controlling nematode pests (Srinivas et al., 2008).

Mechanism of Action

Target of Action

GQ-16, also known as (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione or (Z)-5-(5-bromo-2-methoxybenzylidene)-3-(4-methylbenzyl)thiazolidine-2,4-dione, primarily targets the peroxisome proliferator-activated receptor γ (PPARγ) and the Gq alpha subunit .

Mode of Action

GQ-16 interacts with its targets by acting as a partial agonist of PPARγ . It effectively inhibits Cdk5-mediated phosphorylation of PPARγ . In the case of the Gq alpha subunit, GQ-16 activates intracellular signaling pathways in response to activation of cell surface G protein-coupled receptors (GPCRs) .

Biochemical Pathways

The interaction of GQ-16 with PPARγ and the Gq alpha subunit affects several biochemical pathways. Gq proteins couple to G protein-coupled receptors to activate beta-type phospholipase C (PLC-β) enzymes. PLC-β in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP 2) to diacyl glycerol (DAG) and inositol trisphosphate (IP 3) . These act as second messengers, with IP 3 releasing stored calcium into the cytoplasm and DAG activating protein kinase C (PKC) .

Pharmacokinetics

This suggests that GQ-16 has favorable pharmacokinetic properties that allow it to exert its therapeutic effects without inducing common side effects associated with full PPARγ activation .

Result of Action

The molecular and cellular effects of GQ-16’s action are significant. It has been shown to have immunomodulatory and antifibrotic properties . In peripheral blood mononuclear cells (PBMC) from systemic sclerosis (SSc) patients, GQ-16 modulated the secretion of cytokines IL-2, IL-4, IL-6, IL-17A, TNF, and IFN-γ . In a murine model of SSc, GQ-16 reduced dermal thickening, collagen accumulation in the skin, and down-regulated the expression of fibrosis markers in the skin and lungs .

properties

IUPAC Name |

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLZLORVKZAHOH-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

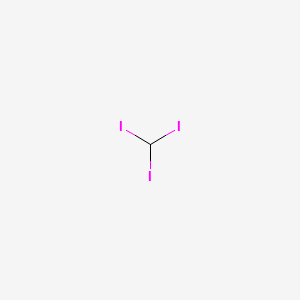

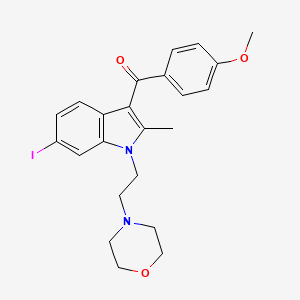

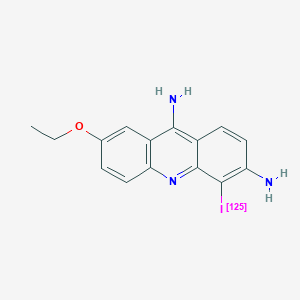

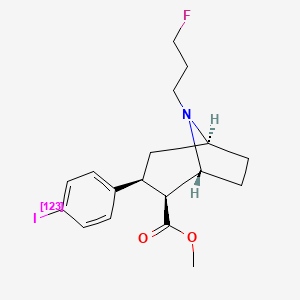

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.